The compound can be synthesized from commercially available precursors, such as 3,4-dimethylpyridine. It belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. Piperidines are often used as scaffolds in drug design due to their ability to interact with various biological targets.
The synthesis of (3R,4S)-3,4-Dimethylpiperidin-4-ol can be achieved through several methods:
The molecular formula of (3R,4S)-3,4-Dimethylpiperidin-4-ol is . Its structure is characterized by:
The compound's stereochemistry is crucial for its biological activity, with specific configurations influencing its interaction with biological targets.
(3R,4S)-3,4-Dimethylpiperidin-4-ol can participate in various chemical reactions:
The mechanism of action for (3R,4S)-3,4-Dimethylpiperidin-4-ol primarily involves its interaction with opioid receptors. Research indicates that this compound acts as a selective antagonist at kappa opioid receptors, which are implicated in pain modulation and stress responses .
(3R,4S)-3,4-Dimethylpiperidin-4-ol exhibits several notable physical and chemical properties:
These properties influence its application in various scientific research contexts.
(3R,4S)-3,4-Dimethylpiperidin-4-ol has several applications in scientific research:
Piperidine scaffolds constitute one of medicinal chemistry’s most privileged heterocyclic frameworks, serving as structural backbones for numerous therapeutics targeting the central nervous system. The significance of substituted piperidines surged in the late 1970s with Zimmerman’s seminal discovery that trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines exhibited pure opioid antagonist activity—a remarkable departure from classical opioid agonists bearing N-methyl substituents [3]. This breakthrough revealed that antagonist properties could be achieved through strategic 3,4-disubstitution rather than N-substituent modification, establishing a novel pharmacophore paradigm [3] [8]. Piperidine derivatives subsequently enabled diverse therapeutic agents, including LY255582 (for obesity) and alvimopan (for postoperative ileus), demonstrating the scaffold’s versatility [3]. The intrinsic conformational constraints imposed by dimethyl substitution at C3 and C4 positions proved critical for orienting the pharmacophore elements essential for high-affinity receptor interactions.
The pharmacological profile of piperidine-based therapeutics exhibits exquisite sensitivity to stereochemistry. This is exemplified by fentanyl analogs, where minor stereochemical alterations significantly impact μ-opioid receptor affinity and analgesic potency [4]. For trans-3,4-dimethylpiperidines, the (3R,4R) and (3S,4S) enantiomers display distinct opioid receptor binding profiles and antagonist potencies, with the (3R,4R) configuration typically conferring superior activity [3]. The (3R,4S) diastereomer of 3,4-dimethylpiperidin-4-ol introduces additional stereoelectronic considerations: the cis-relationship between methyl groups forces distinct conformational preferences in the piperidine ring, altering the spatial projection of the C4-hydroxy group—a critical hydrogen-bonding donor. X-ray crystallographic studies of advanced derivatives reveal that bioactive conformations require the 4-aryl group to occupy an equatorial position within a chair-configured piperidine, a geometry stabilized by specific stereochemical arrangements [3].
Table 1: Pharmacological Comparison of Key Piperidine Stereoisomers
Compound | Configuration | μ-Opioid Ki (nM) | κ-Opioid Ki (nM) | Potency Ratio (μ/κ) | Functional Activity Profile |
---|---|---|---|---|---|
LY255582 | (3R,4R,3′S) | 0.41 | 2.0 | ~0.2 | Potent non-selective antagonist |
LY255582 epimer | (3R,4R,3′R) | 2.4 | 11.4 | ~0.2 | Reduced antagonist potency |
(3R,4R)-3c derivative | (3R,4R) | 0.2 | 3.29 | ~0.06 | Highly potent antagonist |
(3S,4S)-3c derivative | (3S,4S) | 1.8 | 12.5 | ~0.14 | Moderately potent antagonist |
(3R,4S)-Dimethylpiperidin-4-ol precursor | (3R,4S) | Not reported | Not reported | — | Intermediate for selective antagonists |
The (3R,4S)-stereoisomer of 3,4-dimethylpiperidin-4-ol serves as a sophisticated chiral building block for synthesizing pharmacologically refined opioid antagonists. Its defined stereochemistry enables precise vectoring of N-substituents and C4-aryl groups during synthetic elaboration. This stereochemical control proved essential for developing JDTic ((3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide), a highly selective κ-opioid receptor antagonist [5] [7]. In JDTic’s synthesis, the (3R,4S)-precursor undergoes stereospecific transformations to install the critical (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine moiety—a pharmacophore element responsible for subnanomolar κ-antagonism (κ Ki = 0.3 nM) and exceptional selectivity over μ- and δ-opioid receptors (μ/κ ratio = 570, δ/κ ratio >16,600) [7]. The intermediate’s C4-hydroxy group provides a synthetic handle for introducing aromatic groups via dehydration or functional group interconversion, while its stereochemistry ensures proper spatial alignment of the C3-methyl group, which sterically blocks agonist-accessible conformations.
Table 2: Key Opioid Antagonists Derived from (3R,4S)-3,4-Dimethylpiperidin-4-ol
Derivative | Target Receptor | Binding Affinity (Ki) | Functional Activity | Therapeutic Application |
---|---|---|---|---|
JDTic | κ-Opioid | 0.3 nM | Full antagonist (Ke = 0.006 nM in [³⁵S]GTPγS) | Investigational for depression, addiction |
LY2456302 | κ-Opioid | 0.83 nM (κ) | Antagonist without JNK activation | Phase I completed (mood disorders) |
Alvimopan | Peripheral μ-Opioid | 0.2 nM (μ) | Peripherally restricted antagonist | Approved for postoperative ileus |
LY255582 | μ/κ/δ-Opioid | 0.41 nM (μ), 2.0 nM (κ) | Nonselective antagonist | Investigational for obesity |
The synthetic utility of (3R,4S)-3,4-dimethylpiperidin-4-ol extends beyond JDTic. Its structural features enable diversification routes to antagonists with varying receptor selectivity profiles. For instance, N-substitution with phenylpropyl or cyclohexylpropyl groups—linked through a three-atom spacer—boosts antagonist potency compared to N-methyl analogs [3]. Introduction of α-hydroxy or α-keto groups within these N-substituents further enhances receptor affinity and functional activity, as observed in LY255582 derivatives [3]. These structure-activity relationship (SAR) trends highlight how the core (3R,4S)-scaffold serves as a versatile template for optimizing pharmacokinetic and pharmacodynamic properties through strategic functionalization. The compound’s significance persists in contemporary medicinal chemistry, underpinning ongoing development of opioid antagonists for psychiatric disorders, addiction, and gastrointestinal motility disorders.
Table 3: Core Derivatives and Synthetic Applications of (3R,4S)-3,4-Dimethylpiperidin-4-ol
Derivative/Application | Key Structural Feature | Synthetic Role | Pharmacological Outcome |
---|---|---|---|
JDTic | (3R,4R)-4-(3-Hydroxyphenyl)piperidine | Advanced intermediate via stereospecific arylation | Potent κ-antagonism (Ki 0.3 nM) |
LY255582 analogs | 1-[(3S)-3-Hydroxy-3-cyclohexylpropyl] | N-Alkylation precursor | Enhanced anorectic activity (ED₅₀ 0.04 mg/kg) |
Alvimopan precursors | Quaternary ammonium formation | Intermediate for peripheral restriction modification | Reduced CNS penetration |
Piperidinyl-pyrrolidine ligands | Amide coupling at nitrogen | Building block for MC4R antagonists | Investigational for sexual dysfunction [6] |
The enduring relevance of this stereochemically defined piperidine isomer underscores a fundamental principle in contemporary drug design: chiral intermediates with constrained conformations enable precise targeting of structurally sensitive receptors. As opioid receptor pharmacology evolves beyond analgesia toward psychiatric and metabolic indications, (3R,4S)-3,4-dimethylpiperidin-4-ol remains a critical synthetic building block for next-generation selective antagonists. Its integration into complex molecules exemplifies the strategic application of stereochemically enriched fragments in overcoming historical challenges in receptor subtype selectivity.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: